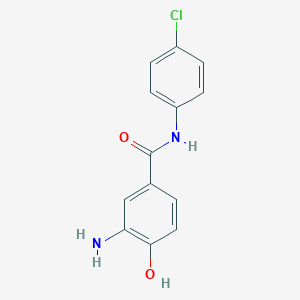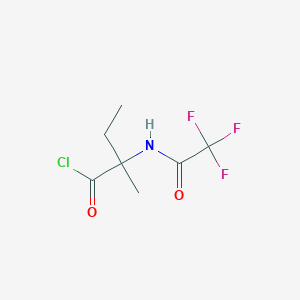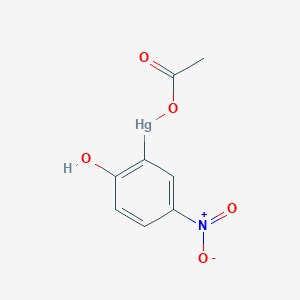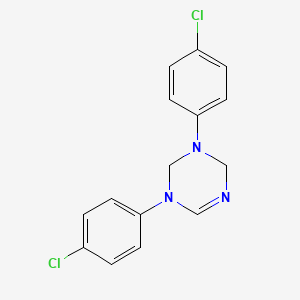
CID 78065231
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier CID 78065231 is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by its specific molecular structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of CID 78065231 involves a series of chemical reactions that are carefully controlled to ensure the desired product is obtained. The synthetic routes typically include steps such as:
Initial Reactant Preparation: The starting materials are prepared and purified to ensure they are free from impurities.
Reaction Setup: The reactants are combined in a reaction vessel under specific conditions, such as temperature, pressure, and solvent environment.
Reaction Monitoring: The progress of the reaction is monitored using techniques like chromatography and spectroscopy to ensure the reaction proceeds as expected.
Product Isolation: Once the reaction is complete, the product is isolated using methods such as filtration, distillation, or crystallization.
Purification: The isolated product is further purified to remove any remaining impurities.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up to meet demand. This involves optimizing the reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems are often employed to achieve efficient and consistent production.
Análisis De Reacciones Químicas
Types of Reactions
CID 78065231 can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which can alter its chemical and physical properties.
Reduction: Reduction reactions can convert the compound to a lower oxidation state, potentially changing its reactivity and stability.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, leading to the formation of new derivatives.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions, such as:
Oxidizing Agents: Reagents like potassium permanganate or hydrogen peroxide are used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Catalysts: Catalysts such as palladium on carbon or platinum oxide are used to facilitate certain reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxidation state compounds, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
CID 78065231 has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological macromolecules.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate specific biological pathways.
Industry: this compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of CID 78065231 involves its interaction with specific molecular targets within cells. These interactions can modulate various biological pathways, leading to changes in cellular function. The compound may bind to enzymes, receptors, or other proteins, altering their activity and influencing downstream signaling events.
Comparación Con Compuestos Similares
Similar Compounds
CID 78065231 can be compared with other similar compounds to highlight its unique properties. Some similar compounds include:
CID 71298057: This compound shares structural similarities with this compound but may differ in its reactivity and biological activity.
CID 44146693: Another related compound that can be used for comparative studies to understand the distinct features of this compound.
Uniqueness
The uniqueness of this compound lies in its specific molecular structure, which allows it to participate in a wide range of chemical reactions and exhibit unique biological activities. Its versatility makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C26H23ClO2Sn2 |
|---|---|
Peso molecular |
640.3 g/mol |
InChI |
InChI=1S/4C6H5.C2H4O2.ClH.2Sn/c4*1-2-4-6-5-3-1;1-2(3)4;;;/h4*1-5H;1H3,(H,3,4);1H;;/q;;;;;;2*+1/p-2 |
Clave InChI |
PHEDENXDLAKJET-UHFFFAOYSA-L |
SMILES canónico |
CC(=O)O[Sn](C1=CC=CC=C1)C2=CC=CC=C2.C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



phosphanium chloride](/img/structure/B14512051.png)
![Diethyl chloro[chloro(4-nitrophenyl)methyl]propanedioate](/img/structure/B14512053.png)
![Benzene, 1,1',1''-[(methylthio)methylidyne]tris-](/img/structure/B14512057.png)


![4-[(4-Methoxyphenyl)methylidene]-3,4-dihydro-1-benzoxepin-5(2H)-one](/img/structure/B14512068.png)
![Hexahydropyridazino[3,4-c]pyridazine-3,6(2H,4H)-dione](/img/structure/B14512072.png)
![11-Chlorobicyclo[4.4.1]undecane-1,6-diol](/img/structure/B14512077.png)

![{[4-(Bromoacetyl)phenyl]methyl}(triphenyl)phosphanium perchlorate](/img/structure/B14512092.png)



